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Compound of Interest

Compound Name: 1-(2-Bromophenyl)propan-2-ol

CAS No.: 210408-48-3

Cat. No.: B2483604 Get Quote

Part 1: Executive Summary & Technical Context
1-(2-Bromophenyl)propan-2-ol (CAS: 210408-48-3) is a critical halogenated intermediate,

often encountered in the synthesis of amphetamine derivatives or as a specific impurity in the

production of 2-bromo-substituted pharmaceutical scaffolds. Its correct identification is pivotal

because regioisomers (3-bromo and 4-bromo analogs) possess significantly different

pharmacological profiles and toxicological risks.

This guide provides a definitive structural elucidation workflow using Gas Chromatography-

Mass Spectrometry (GC-MS). Unlike generic spectral libraries, this document dissects the

mechanistic causality of the fragmentation, offering a self-validating protocol to distinguish the

ortho-isomer from its meta and para counterparts.

Key Diagnostic Indicators
Base Peak: m/z 45 (Hydroxyethyl cation).

Diagnostic Cluster: m/z 169/171 (2-Bromobenzyl cation, 1:1 isotopic ratio).

Differentiation Factor: Retention time shifts and specific "ortho-effect" dehydration patterns.
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Part 2: Experimental Protocol (Self-Validating
System)
To ensure reproducibility and comparable fragmentation patterns, the following conditions are

recommended. These parameters minimize thermal degradation while maximizing ionization

efficiency for the secondary alcohol moiety.

GC-MS Method Parameters
Parameter Setting / Condition Rationale

Column

5% Phenyl-arylene (e.g., DB-

5MS, HP-5MS), 30m x

0.25mm x 0.25µm

Standard non-polar phase

separates isomers based on

boiling point and

intramolecular shielding (ortho

effect).

Carrier Gas
Helium, 1.0 mL/min (Constant

Flow)

Ensures consistent retention

times for isomer comparison.

Inlet Temp 250°C

Sufficient volatilization without

inducing thermal dehydration

of the alcohol prior to the

column.

Ion Source Electron Ionization (EI), 70 eV

Standard energy for library

matching; 230°C source temp

prevents condensation.

Scan Range m/z 35 – 300

Covers the molecular ion (M+

~214) and low-mass diagnostic

fragments.

Part 3: Fragmentation Mechanism & Pathway
Analysis
The mass spectrum of 1-(2-Bromophenyl)propan-2-ol is governed by three dominant

mechanistic pathways: Alpha-Cleavage, Benzylic Cleavage, and Dehydration.
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Alpha-Cleavage (The Base Peak Generator)
As a secondary alcohol, the radical cation preferentially cleaves at the bond adjacent to the

hydroxyl group (C1-C2 or C2-C3).

Pathway: Cleavage of the C1-C2 bond (loss of the bulky 2-bromobenzyl radical).

Result: Formation of the oxonium ion [CH3-CH=OH]+.

Observed Ion:m/z 45.

Significance: This is typically the Base Peak (100% abundance).[1] It confirms the

substructure of a methyl-substituted secondary alcohol (propan-2-ol backbone).

Benzylic Cleavage (The Structural Fingerprint)
The ionization can also trigger cleavage at the benzylic position, driven by the stability of the

resulting carbocation.

Pathway: Cleavage of the C1-C2 bond with charge retention on the aromatic ring.

Result: Formation of the 2-bromobenzyl cation (or rearranged bromotropylium ion).

Observed Ion:m/z 169 and 171 (1:1 intensity ratio due to ⁷⁹Br/⁸¹Br isotopes).

Significance: This cluster confirms the presence of the bromophenyl moiety.

Dehydration & Ortho-Effects
Alcohols often lose water (M-18).[2] However, the ortho-position of the bromine allows for

specific steric interactions.

Pathway: Thermal or EI-induced loss of H₂O.

Result: Formation of 2-bromophenylpropene (m/z 196/198).

Secondary Loss: Loss of Br• from the dehydrated species yields the indenyl-type cation at

m/z 115/116.
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Visualization: Fragmentation Signaling Pathway
Molecular Ion (M+)

[C9H11BrO]+
m/z 214 / 216

α-Cleavage Product
[CH3-CH=OH]+

m/z 45 (Base Peak)

 Loss of 2-Bromobenzyl Radical
 (Major Pathway)

2-Bromobenzyl Cation
[C7H6Br]+

m/z 169 / 171

 Benzylic Cleavage
 (Diagnostic for Br-Ar)

Dehydration Product
[C9H9Br]+

m/z 196 / 198

 - H2O (18 Da)

Indenyl Cation
[C9H7]+
m/z 115

 - Br• (79/81 Da)

Click to download full resolution via product page

Figure 1: Mechanistic fragmentation pathway of 1-(2-Bromophenyl)propan-2-ol under 70 eV

Electron Ionization.

Part 4: Comparative Analysis (Isomer
Differentiation)
Distinguishing the ortho (2-Br) isomer from the meta (3-Br) and para (4-Br) isomers is the

primary analytical challenge. While the mass spectral fragments are nearly identical (all show

m/z 45 and 169/171), the retention time and ion ratios provide the differentiation.

Comparative Data Table
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Feature
1-(2-

Bromophenyl)propan

-2-ol (Ortho)

1-(4-

Bromophenyl)propan

-2-ol (Para)

1-Phenylpropan-2-ol

(Non-Halogenated)

Base Peak m/z 45 m/z 45 m/z 45

Diagnostic Aryl Ion
m/z 169 / 171 (1:1

Ratio)

m/z 169 / 171 (1:1

Ratio)
m/z 91 (Tropylium)

Molecular Ion (M+)
Weak / Trace (m/z

214/216)

Weak / Trace (m/z

214/216)
Distinct (m/z 136)

Retention Time (RT) Earliest Elution Latest Elution N/A

Mechanism of RT

Shift

Intramolecular

shielding reduces

polarity.

Linear geometry

maximizes surface

interaction.

Lack of Br reduces

BP.

Ortho Effect (MS)
Enhanced [M-H₂O]

and [M-Br] intensity.

Standard

fragmentation.
N/A

Differentiation Strategy
Check m/z 169/171: If present, the ring is brominated. If m/z 91 is dominant without 169/171,

it is the non-brominated analog.

Check m/z 45: Confirms the propan-2-ol side chain.

Use Retention Time: On a standard 5% phenyl column, the elution order is Ortho < Meta <

Para. The ortho-isomer elutes first because the steric bulk of the bromine at the 2-position

interferes with the hydroxyl group's ability to interact with the stationary phase (shielding

effect).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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